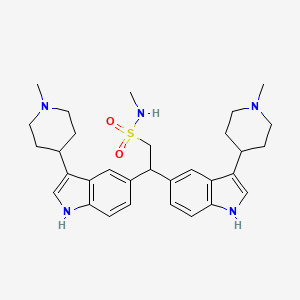
N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C31H41N5O2S and its molecular weight is 547.762. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and research findings related to its pharmacological effects.
- Molecular Formula : C31H41N5O2S
- Molecular Weight : 547.75 g/mol
- CAS Number : 1346604-16-7
- SMILES Notation : CNS(=O)(=O)CC(C1=CC2=C(NC=C2C3CCN(C)CC3)C=C1)C4=CC5=C(NC=C5C6CCN(C)CC6)C=C4...
This compound is characterized by its complex structure, which includes multiple indole rings and piperidine groups, contributing to its biological interactions.
The biological activity of this compound primarily involves:
- Receptor Modulation : It acts on various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, modifying their activity and affecting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 8.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of angiogenesis |
These findings suggest its potential as a therapeutic agent in oncology.
Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system:
- Anxiolytic Effects : In animal models, it demonstrated significant anxiolytic properties, likely through modulation of serotonin receptors.
- Antidepressant Activity : Preliminary studies indicate that it may possess antidepressant-like effects in rodent models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity :
- Neuropharmacological Study :
Properties
IUPAC Name |
N-methyl-2,2-bis[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O2S/c1-32-39(37,38)20-29(23-4-6-30-25(16-23)27(18-33-30)21-8-12-35(2)13-9-21)24-5-7-31-26(17-24)28(19-34-31)22-10-14-36(3)15-11-22/h4-7,16-19,21-22,29,32-34H,8-15,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETQBFGXLWUZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(C1=CC2=C(C=C1)NC=C2C3CCN(CC3)C)C4=CC5=C(C=C4)NC=C5C6CCN(CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-16-7 |
Source


|
| Record name | N-Methyl-2,2-bis(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL-2,2-BIS(3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOL-5-YL)ETHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX1697G89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














